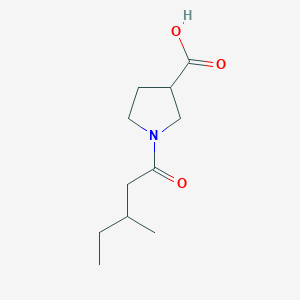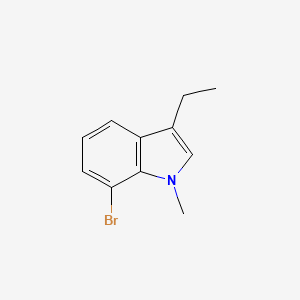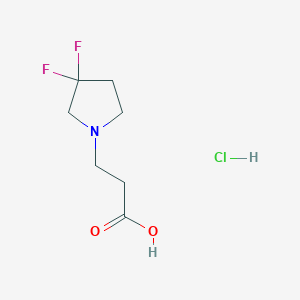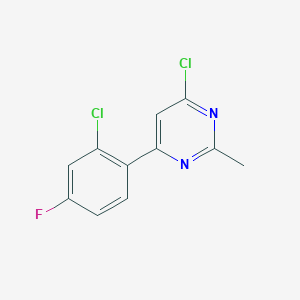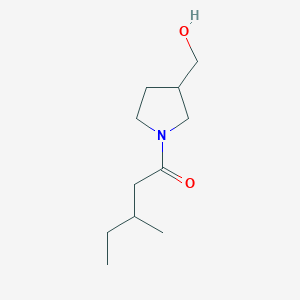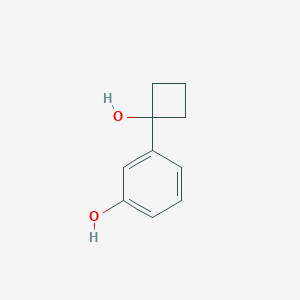
3-(1-Hydroxycyclobutyl)-phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “3-(1-Hydroxycyclobutyl)-phenol” has been reported. For instance, a compound named “6-Chloro-5-[4-(1-Hydroxycyclobutyl)Phenyl]-1H-Indole-3-Carboxylic Acid (PF-06409577)” was synthesized as a part of a series of indole-3-carboxylic acid derivatives .Wissenschaftliche Forschungsanwendungen
Aryl Hydrocarbon Hydroxylase Induction
Phenolic compounds have been studied for their role in the in vivo and in vitro induction of aryl hydrocarbon hydroxylase, an enzyme involved in the metabolism of polycyclic hydrocarbons across various mammalian tissues. This research underscores the significance of phenolic compounds in influencing enzyme levels in liver, lung, gastrointestinal tract, and kidney, demonstrating genetic differences in enzyme regulation (Nebert & Gelboin, 1969).
Antioxidative Activity
Phenolic metabolites isolated from Convolvulus dorycnium L. flowers, including new phenolic compounds, have shown significant antioxidative activity. This suggests the potential of phenolic compounds in contributing to antioxidative applications, providing a protective effect against oxidative stress (Nacef et al., 2010).
Environmental Remediation
Phenolic compounds have been explored for their utility in environmental remediation, particularly in the extraction of phenols from aqueous solutions using magnetic room temperature ionic liquids. This research highlights the potential of phenolic compounds in improving extraction processes and environmental clean-up efforts (Deng et al., 2011).
Antioxidant Properties and Potential Uses
The wide occurrence of phenolic compounds in plants and their antioxidant properties have been extensively studied, indicating their essential role in the human diet and potential for various industrial applications. The research emphasizes the diverse structures of phenolic compounds and their effects on antioxidant activity, suggesting potential uses in food preservation, pharmaceuticals, and nutraceuticals (Balasundram et al., 2006).
Polymerization Catalysts
Research into phenoxycycloalkylimine ligated zirconium complexes for ethylene polymerization indicates the relevance of phenolic compounds in the synthesis of low molecular weight polyethylenes with high efficiency. This application demonstrates the potential of phenolic compounds in polymer science, especially in catalyzing polymerization processes (Terao et al., 2006).
Eigenschaften
IUPAC Name |
3-(1-hydroxycyclobutyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,11-12H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPBYWVERAULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hydroxycyclobutyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



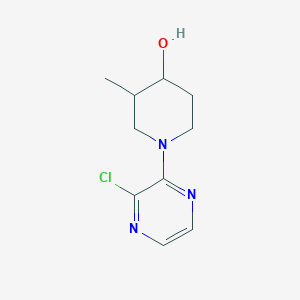
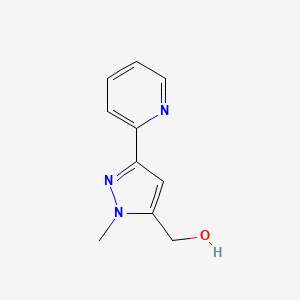
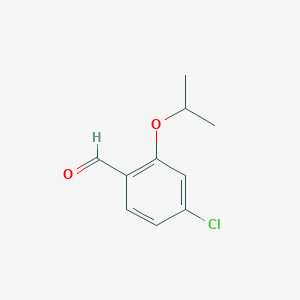
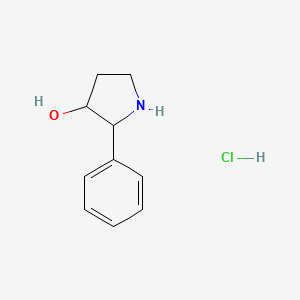
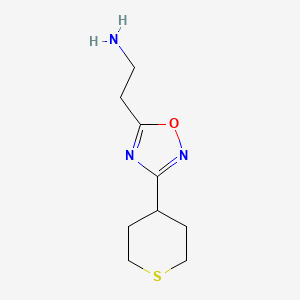
![6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1475394.png)
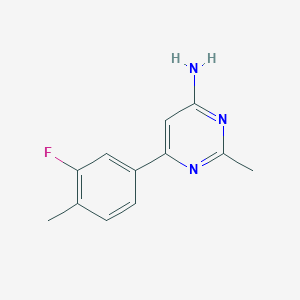
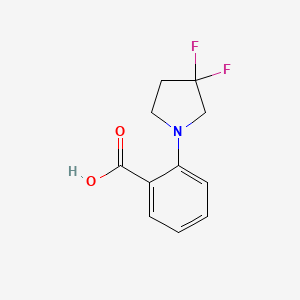
![2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1475398.png)
